4-tert-Butylcatechol
Overview
Description
Mechanism of Action
Target of Action
4-tert-Butylcatechol (TBC) is an organic chemical compound which is a derivative of catechol . It primarily targets reactive monomer streams such as butadiene, styrene, vinyl acetate, and divinylbenzene . It acts as a stabilizer and polymerization inhibitor, preventing these monomers from undergoing unwanted reactions .
Mode of Action
TBC interacts with its targets by inhibiting their polymerization. This means it prevents the reactive monomers from linking together to form polymers . It’s worth noting that TBC is 25 times more effective than hydroquinone at 60 °C for inhibiting polymerization .
Biochemical Pathways
Its primary function as a polymerization inhibitor suggests that it interferes with the pathways leading to the formation of polymers from reactive monomers .
Result of Action
The primary result of TBC’s action is the prevention of polymerization in reactive monomer streams . This helps maintain the stability of these substances and prevents unwanted reactions. It’s also used as a stabilizer in the manufacture of polyurethane foam .
Action Environment
The efficacy and stability of TBC can be influenced by environmental factors such as temperature. For instance, TBC is known to be more effective as a polymerization inhibitor at higher temperatures . .
Biochemical Analysis
Biochemical Properties
4-tert-Butylcatechol plays a significant role in biochemical reactions. It acts as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It also inhibits the activity of tyrosinase at concentrations higher than 1×10 −3 M .
Cellular Effects
It is known that it can influence cell function by inhibiting certain enzymes, such as tyrosinase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on certain enzymes. For instance, it inhibits the activity of tyrosinase, an enzyme crucial for the production of melanin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been tested as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products and has shown high efficiency .
Metabolic Pathways
It is known to be involved in the inhibition of tyrosinase, an enzyme that plays a key role in the metabolic pathway of melanin production .
Preparation Methods
4-tert-Butylcatechol can be synthesized through the reaction of tert-butyl alcohol with catechol. Another method involves the reaction of catechol with isobutylene . The synthetic route typically involves the condensation of tert-butyl alcohol and catechol in the presence of a catalyst such as phosphoric acid. The reaction product is then separated, neutralized, washed with water, and purified through vacuum distillation and recrystallization from petroleum ether .
Chemical Reactions Analysis
4-tert-Butylcatechol undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen and catalyzed by tyrosinase, it yields 4-tert-butyl-o-benzoquinone.
Electrochemical Trimerization: It undergoes anodic oxidation, leading to trimerization.
Reactions with Nucleophiles: It reacts with nucleophiles such as 4-hydroxycoumarin, forming complex products.
Common reagents and conditions used in these reactions include oxygen, tyrosinase, and electrochemical setups. Major products formed from these reactions include quinones and trimerized compounds .
Scientific Research Applications
4-tert-Butylcatechol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant source for radical reactions, particularly in deiodination processes.
Biology: It inhibits the activity of tyrosinase, making it a potent depigmenting agent.
Medicine: Its antioxidant properties are explored for potential therapeutic applications.
Industry: It is utilized as a polymerization inhibitor in the production of butadiene, styrene, vinyl acetate, and other reactive monomers. .
Comparison with Similar Compounds
4-tert-Butylcatechol can be compared with other similar compounds such as:
4-Methylcatechol: Similar in structure but with a methyl group instead of a tert-butyl group.
3,5-Di-tert-butylcatechol: Contains two tert-butyl groups, providing different steric and electronic properties.
4-tert-Butylpyrocatechol: Another derivative with similar applications but different reactivity.
The uniqueness of this compound lies in its specific combination of antioxidant properties, polymerization inhibition, and its role in various industrial and research applications .
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZUVZBAMCAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024687 | |
Record name | 4-tert-Butylcatechol | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline] | |
Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Flash Point |
130 °C | |
Record name | 4-tert-Butylcatechol | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-tert-Butylcatechol | |
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CAS No. |
98-29-3 | |
Record name | 4-tert-Butylcatechol | |
Source | CAS Common Chemistry | |
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Record name | p-tert-Butyl catechol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098293 | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 4-tert-butylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.413 | |
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Record name | 4-TERT-BUTYLCATECHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-tert-Butylcatechol (4-TBC) primarily acts as a reducing agent and a radical scavenger. Its activity is based on the two hydroxyl groups on the benzene ring, allowing it to donate hydrogen atoms readily. This property makes it useful for several applications, including:
- Tyrosinase Inhibition: 4-TBC inhibits tyrosinase by interacting with its dicopper center, preventing the enzyme from catalyzing the oxidation of phenols to quinones. This inhibition is relevant to melanin production and is investigated for its depigmenting properties. [, , , ]
- Antioxidant Activity: 4-TBC can scavenge free radicals, effectively interrupting radical chain reactions. This antioxidant activity is explored for potential applications in various fields, including material science and potentially in mitigating oxidative stress in biological systems. [, ]
- Hydrogen Atom Donation in Chemical Synthesis: 4-TBC, often combined with trialkylboranes, acts as an efficient hydrogen atom donor in radical reactions, facilitating the reduction of alkyl halides and promoting radical cyclizations. []
A:
ANone: 4-TBC exhibits compatibility with a range of materials and solvents.
- Solvent Compatibility: It is soluble in common organic solvents like diethyl ether, dichloromethane, and dimethylformamide. [, , ]
- Applications under Various Conditions:
- Polymer Industry: Used as a stabilizer and antioxidant in polymers to prevent degradation due to oxidation. [, ]
- Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in radical reactions where a controlled source of hydrogen atoms is required. []
- Material Science: Incorporated into materials like titania nanoparticles to modify their surface properties and solubility. []
ANone: 4-TBC itself doesn't function as a typical catalyst. Instead, it acts as a co-catalyst or a reagent in various catalytic processes.
- Cooperative Catalysis: 4-TBC, alongside polymer-immobilized Pt/Ir alloyed nanoclusters, enhances the aerobic oxidation of amines to imines. This suggests a synergistic effect where 4-TBC participates in electron transfer processes, potentially acting as an electron shuttle. []
- Hydrogen Atom Transfer Agent: In radical reactions, 4-TBC donates hydrogen atoms, enabling the reduction of organic halides or the formation of carbon-carbon bonds in cyclization reactions. The selectivity in these reactions often depends on the reaction conditions and the other reagents involved. []
ANone: Yes, computational methods have been used to study 4-TBC.
- Funnel Metadynamics: This method was employed to simulate and understand the binding of 4-TBC and its derivatives to human peroxiredoxin 5, providing insights into their inhibitory activity and binding mechanisms. []
ANone: SAR studies are crucial to understanding how structural features of 4-TBC influence its biological and chemical properties.
- Position of Substituents: The position of the tert-butyl group can influence the molecule's steric hindrance, impacting its interaction with enzymes like tyrosinase. For example, studies have shown that 4-TBC is a better tyrosinase inhibitor compared to catechol, suggesting the tert-butyl group at the 4-position favors binding. []
ANone: While 4-TBC is generally stable, its formulation can impact its long-term stability and effectiveness.
ANone: While specific SHE regulations might vary between countries and regions, it's crucial to handle 4-TBC with care, as with all chemicals.
ANone: 4-TBC's use in various applications raises concerns about its potential environmental impact.
- Mitigation Strategies:
ANone: Exploring alternatives to 4-TBC is essential for sustainability and potentially finding more effective solutions.
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